molecular formula C26H16O3 B2463523 (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione CAS No. 403830-41-1

(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione

Cat. No.: B2463523
CAS No.: 403830-41-1
M. Wt: 376.411
InChI Key: ZWJVWTMBAFMMBH-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound features a conjugated system that includes a phenylfuran moiety and an anthracene-9,10-dione core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione typically involves the following steps:

    Synthesis of 5-phenylfuran-2-carbaldehyde: This can be achieved through the Vilsmeier-Haack reaction of phenylfuran with DMF and POCl3.

    Knoevenagel Condensation: The aldehyde is then subjected to a Knoevenagel condensation with anthracene-9,10-dione in the presence of a base such as piperidine to form the vinyl linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological processes due to its structural similarity to bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A parent compound with similar structural features.

    Phenylfuran derivatives: Compounds with a phenylfuran moiety that exhibit similar reactivity.

    Vinylanthracene derivatives: Compounds with a vinyl linkage to an anthracene core.

Uniqueness

(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione is unique due to its specific combination of functional groups and conjugated system, which may impart distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

2-[(E)-2-(5-phenylfuran-2-yl)ethenyl]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O3/c27-25-20-8-4-5-9-21(20)26(28)23-16-17(11-14-22(23)25)10-12-19-13-15-24(29-19)18-6-2-1-3-7-18/h1-16H/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJVWTMBAFMMBH-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=CC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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